molecular formula C11H13N5 B1492778 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098018-81-4

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1492778
CAS No.: 2098018-81-4
M. Wt: 215.25 g/mol
InChI Key: HOYBCKBZWKZMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic organic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a pyridin-2-yl moiety at the 3-position, and a carboximidamide functional group at the 4-position. Its molecular formula is C₁₁H₁₃N₅, with a molecular weight of 215.26 g/mol. The pyridin-2-yl substituent introduces steric and electronic effects that distinguish it from positional isomers (e.g., pyridin-3-yl or pyridin-4-yl derivatives) .

Properties

IUPAC Name

1-ethyl-3-pyridin-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-16-7-8(11(12)13)10(15-16)9-5-3-4-6-14-9/h3-7H,2H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYBCKBZWKZMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Aminoguanidine Hydrochloride

One of the most effective and reported methods for preparing pyrazole carboximidamides, including derivatives structurally related to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, is the cyclocondensation reaction between 3-(hetero)aryl-1-(2-hydroxyphenyl)enones and aminoguanidine hydrochloride under basic conditions with ultrasound irradiation.

  • Procedure:

    • A mixture of the appropriate 3-(hetero)aryl-1-(2-hydroxyphenyl)enone (1.0 mmol), aminoguanidine hydrochloride (2.0 mmol), and potassium hydroxide (2.0 mmol) is sonicated in ethanol for 30 minutes.
    • After sonication, excess aminoguanidine hydrochloride is filtered off.
    • The reaction mixture is acidified with 10% hydrochloric acid and extracted with chloroform.
    • The organic layer is dried over magnesium sulfate, solvent evaporated, and the residue purified by recrystallization from ethyl acetate-methanol.
  • Yields and Advantages:

    • Yields range from 15% to 83%, depending on the substrate.
    • The method is advantageous due to short reaction times, avoidance of chromatography, and no need for hydroxyl protection/deprotection steps.
    • The reaction proceeds under mild sonochemical conditions, enhancing efficiency.
  • Mechanism:

    • The base (KOH) deprotonates aminoguanidine hydrochloride to generate the free base.
    • Simultaneously, the phenol group of the enone is deprotonated to form a phenoxide intermediate.
    • An Aza-Michael addition occurs between the internal imine nitrogen of aminoguanidine and the α,β-unsaturated ketone.
    • Intramolecular nucleophilic attack and dehydration lead to the formation of the pyrazole carboximidamide ring.
    • Acidification finalizes the product formation.
  • Characterization:

    • Products are confirmed by high-resolution mass spectrometry (HRMS), showing exact mass with errors below 10 ppm.
    • Single-crystal X-ray diffraction confirms molecular structure and amidino group protonation.

This method is directly relevant to synthesizing this compound analogs due to the similar pyrazole and amidine framework and the use of heteroaryl enones as starting materials.

Oxidative Cyclization Using Potassium Persulfate

Another approach involves the preparation of pyrazole derivatives through oxidative cyclization starting from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate intermediates.

  • Procedure:

    • The intermediate is oxidized in an acetonitrile solvent system using potassium persulfate as the oxidizing agent.
    • Sulfuric acid is used as a catalyst.
    • The reaction mixture is heated, and the oxidizing agent is used in a stoichiometric range of 1.0 to 2.0 equivalents (optimally 1.3 to 1.7 equivalents).
    • The process involves forming a mixture of the starting compound, oxidizing agent, and organic solvent, followed by acid addition and completion of the reaction.
  • Yields:

    • The reported yield for this oxidation step is approximately 75-80%.
  • Significance:

    • This method is useful for preparing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate and related derivatives, which can be further transformed into amidine derivatives like this compound.
    • The oxidation step is critical for converting dihydro-pyrazole intermediates into aromatic pyrazole carboxylates.
  • Oxidizing Agents:

    • The oxidizing agent can be selected from hydrogen peroxide, organic peroxides, potassium persulfate, sodium persulfate, ammonium persulfate, potassium monopersulfate, sodium monopersulfate, potassium permanganate, or combinations thereof, with potassium persulfate preferred for optimal results.

This oxidative cyclization strategy provides a key step in the synthetic route toward pyrazole carboximidamide compounds bearing pyridinyl substituents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Advantages Limitations
Cyclocondensation with aminoguanidine hydrochloride under ultrasound 3-(hetero)aryl-1-(2-hydroxyphenyl)enones, aminoguanidine hydrochloride, KOH, ethanol, sonication 30 min 15-83 Short reaction time, no chromatography, mild conditions Variable yields, water insolubility of products
Oxidative cyclization using potassium persulfate Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, K2S2O8, H2SO4, acetonitrile, heating 75-80 High yield, efficient oxidation step Requires preparation of bromopyrazole intermediate

Research Findings and Notes

  • The cyclocondensation method under sonochemical conditions is efficient for synthesizing amidino pyrazoline derivatives structurally similar to this compound, offering a practical synthetic route with good yields and straightforward purification.

  • The oxidative cyclization method employing potassium persulfate provides a robust approach to form the pyrazole core with pyridinyl substitution, which can be further converted into amidine derivatives. The reaction conditions are well-optimized with respect to oxidant equivalents and acid catalysis to maximize yield.

  • Structural confirmation of synthesized compounds through HRMS and X-ray crystallography validates the integrity of the pyrazole carboximidamide framework and the protonation state of the amidino group, which is critical for understanding reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2-yl and Pyridin-4-yl Analogues

Property This compound 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Pyridine Substituent 2-position 4-position
InChIKey Not provided in evidence VGUAESDKMIPBPE-UHFFFAOYSA-N
SMILES N1(C=C(C(=N)N)C(C2=CC=CN=C2)=N1)CC N1(C=C(C(=N)N)C(C2=CN=CC=C2)=N1)CC

Broader Context of Pyrazole Derivatives

Beyond pyridine positional isomers, other analogues include:

  • Substituent Variations : Replacement of the ethyl group with bulkier alkyl chains (e.g., isopropyl) could modulate lipophilicity and metabolic stability.
  • Core Modifications : Substituting pyrazole with imidazole or triazole rings may alter electronic density and bioactivity.

Biological Activity

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research. This article reviews the current knowledge regarding the biological activity of this compound, supported by relevant case studies and research findings.

The compound is characterized by the following chemical properties:

  • CAS Number : 2098018-81-4
  • Molecular Formula : C₁₃H₁₅N₅
  • Molecular Weight : 229.30 g/mol

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis and evaluation of various pyrazole derivatives for their inhibitory effects on cyclooxygenase enzymes (COX) .

Key Findings :

  • COX Inhibition : The compound demonstrated selective COX-2 inhibition with an IC₅₀ value comparable to established anti-inflammatory drugs such as celecoxib.
  • Edema Reduction : In vivo studies using carrageenan-induced rat paw edema models showed substantial reduction in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases.
CompoundCOX Inhibition IC₅₀ (µM)Edema Inhibition (%)
This compound0.03478.9
Celecoxib0.05282.8

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives have been reported to induce apoptosis in various cancer cell lines.

Case Study :
A systematic study evaluated the cytotoxic effects of several pyrazole derivatives, including our compound of interest, against different cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity with a GI₅₀ value around 1.60 µM against breast and colon cancer cell lines .

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented, and this compound is no exception.

Research Insights :
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. The findings suggested that the presence of specific substituents on the pyrazole ring enhanced its antibacterial activity .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli40
S. aureus35

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-α and IL-6, crucial mediators in inflammation .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation and mitochondrial membrane potential disruption .

Q & A

Q. What synthetic methodologies are effective for preparing 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide and related analogs?

Methodological Answer: The synthesis of pyrazole-carboximidamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.
  • Step 2: Introduction of the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the substituent’s reactivity .
  • Step 3: Conversion of a nitrile or ester intermediate to the carboximidamide group using ammonia or amines under controlled pH and temperature (e.g., Pinner reaction) .
    Critical Parameters: Reaction yields (often 20–35% for complex analogs) depend on solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and purification via silica gel chromatography .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H NMR: Key signals include the ethyl group (δ 1.2–1.5 ppm, triplet) and pyridinyl protons (δ 7.4–8.6 ppm, multiplet). The carboximidamide NH2 protons may appear as broad singlets near δ 6.7–7.0 ppm but are often exchange-broadened in DMSO-d6 .
  • LCMS/HPLC: Use reverse-phase C18 columns with acetonitrile/water gradients. Expected [M+H]+ for C12H14N4 is 230.12; purity should exceed 95% for biological assays .
  • IR: Confirm the carboximidamide group via N–H stretches (3200–3400 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates. For example, assess the energy barriers for pyrazole ring formation or carboximidamide functionalization .
  • Reaction Path Search: Employ software like GRRM or Gaussian to identify low-energy pathways. Compare computational predictions with experimental yields (e.g., 28–35% for analogous compounds) .
  • Machine Learning: Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, solvent) for higher yields .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. methyl groups) on target binding. For example, ethyl groups may enhance lipophilicity, improving membrane permeability but reducing solubility .
  • Bioassay Reproducibility: Standardize assay conditions (e.g., cell line viability, incubation time) and validate with positive/negative controls. Discrepancies in IC50 values (e.g., ±10 µM) may arise from assay-specific variables .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. Use statistical tools like ANOVA to resolve outliers .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Optimization: Apply factorial design (e.g., 2k factorial) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Prioritize factors affecting yield (e.g., solvent polarity) .
  • Purification: Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches. Monitor purity via inline HPLC .
  • Byproduct Analysis: Use LC-MS/MS to identify impurities (e.g., de-ethylated byproducts) and adjust reaction stoichiometry to suppress their formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.